molecular formula C11H18F3NO3 B1403733 Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1283720-71-7

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Número de catálogo: B1403733
Número CAS: 1283720-71-7
Peso molecular: 269.26 g/mol
Clave InChI: IRFMYKZUSRNURE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1283720-71-7) is a piperidine derivative featuring a hydroxyl group at position 4 and a trifluoromethyl (CF₃) group at position 3 of the piperidine ring. Its molecular formula is C₁₁H₁₈F₃NO₃, with a molecular weight of 269.26 g/mol . It is a solid compound (97% purity) widely used in organic synthesis and pharmaceutical research due to its structural versatility. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the CF₃ group contributes to metabolic resistance and lipophilicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydroxy compounds.

    Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Beta-lactamase Inhibition:
Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has been identified as a potential beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The compound's ability to inhibit these enzymes can enhance the efficacy of existing antibiotics, making it a valuable candidate in the fight against antibiotic-resistant infections.

Case Study:
A study demonstrated that derivatives of this compound effectively inhibited various beta-lactamases when used in combination with beta-lactam antibiotics, leading to improved therapeutic outcomes in animal models of bacterial infection .

2. Neurological Research:
The piperidine structure is significant in neuropharmacology due to its interaction with neurotransmitter systems. Compounds similar to this compound have shown promise in modulating GABAergic and dopaminergic pathways, which are critical in treating neurological disorders such as anxiety and depression.

Case Study:
Research has indicated that modifications of the piperidine scaffold can lead to compounds with enhanced affinity for GABA receptors, potentially offering new avenues for anxiety disorder treatments .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from commercially available piperidine derivatives. The synthesis process typically includes:

  • Formation of the Piperidine Ring: Utilizing various amines and carbonyl compounds.
  • Trifluoromethylation: Employing reagents such as trifluoroacetic anhydride or other fluorinated compounds to introduce the trifluoromethyl group.
  • Esterification: Converting the carboxylic acid derivative into the tert-butyl ester.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs differ in substituent positions, functional groups, and aromaticity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate -OH (C4), -CF₃ (C3) C₁₁H₁₈F₃NO₃ 269.26 Solid Drug intermediates, organic synthesis
Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate -OH (C4), -CF₃ (C2) C₁₁H₁₈F₃NO₃ 269.26 Solid Pharmaceutical research (structural isomer)
Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate -OH (C4), -CF₃-Ph (C4) C₁₇H₂₀F₃NO₃ 343.34 Solid High hydrophobicity; pharmacokinetic studies
Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate -OH (C4), -F (C3) C₁₀H₁₆FNO₃ 217.24 Liquid Metabolic stability enhancement
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate -CF₃-Ph (C4) C₁₇H₂₀F₃NO₂ 327.34 Liquid Materials science, ligand design
Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate -OH (C3), -CF₃-Ph (C4) C₁₈H₂₂F₃NO₃ 345.36 Solid Enhanced aromatic interactions; drug discovery

Research Findings and Functional Insights

a) Substituent Position Effects

  • 3-CF₃ vs. 2-CF₃ : The target compound’s CF₃ group at position 3 minimizes steric hindrance compared to the 2-CF₃ analog (CAS: 1785759-35-4), allowing better binding in enzyme active sites .
  • Hydroxyl Position : The 4-hydroxyl group in the target compound facilitates hydrogen bonding, enhancing solubility in polar solvents compared to analogs with hydroxyl groups at other positions .

b) Aromatic vs. Aliphatic Substituents

  • Phenyl-incorporated Analogs : Compounds like tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS: N/A) exhibit increased lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Trifluoromethylphenyl Derivatives : The 4-(4-CF₃-phenyl) analog (CAS: 1004619-28-6) is favored in materials science for its electron-withdrawing properties, which stabilize charge-transfer complexes .

c) Halogen Substitution

  • Fluorine vs. CF₃ : The (3R,4S)-3-fluoro-4-hydroxy analog (CAS: 955028-88-3) shows improved metabolic stability over CF₃-containing compounds due to reduced steric bulk, making it suitable for CNS-targeting drugs .

d) Stereochemical Considerations

  • Chiral analogs (e.g., (3R,4S)-configured compounds) demonstrate enantiomer-specific biological activity, highlighting the importance of stereochemistry in drug design .

Actividad Biológica

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1283720-71-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, drawing on various research studies and findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₈F₃NO₃
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 1283720-71-7

The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and bioavailability of compounds, often leading to improved pharmacological profiles.

Antioxidant Activity

Research indicates that compounds containing piperidine rings often exhibit antioxidant properties. In a study focusing on related piperidine derivatives, it was found that modifications at the 4-position can significantly influence the compound's ability to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress in neuronal cells .

Neuroprotective Effects

This compound has shown promise in neuroprotection. A study demonstrated that derivatives of this compound could reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. A high-throughput screening of similar compounds revealed that certain piperidine derivatives exhibited activity against Mycobacterium tuberculosis, suggesting that modifications to the piperidine structure could enhance efficacy against bacterial pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Trifluoromethyl Group : The presence of the -CF₃ group has been associated with increased potency in various biological assays, including serotonin uptake inhibition and enzyme interactions .
  • Hydroxyl Substitution : Hydroxyl groups at specific positions can enhance solubility and interaction with biological targets, improving overall efficacy .

Case Study 1: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of related compounds indicated that tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine derivatives could significantly reduce oxidative stress markers in neuronal cultures. The study utilized various assays to quantify reactive oxygen species (ROS) levels and found a marked decrease when treated with these compounds compared to controls .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several analogs of piperidine derivatives were tested against a panel of bacterial strains. The results highlighted a promising minimum inhibitory concentration (MIC) for certain analogs, indicating that structural modifications could lead to enhanced antibacterial properties .

Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
AntioxidantTert-butyl derivativeReduced ROS levels
NeuroprotectiveTert-butyl derivativeDecreased TNF-α levels
AntimicrobialPiperidine analogsMIC against Mycobacterium tuberculosis

Q & A

Q. Basic: What are the common synthetic routes for tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Alkylation : Introduction of the tert-butyl group via tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu) in THF or DMF .
  • Fluorination : Use of fluorinating agents like Selectfluor® or DAST to introduce the trifluoromethyl group at the 3-position, requiring anhydrous conditions and controlled temperatures (40–60°C) .
  • Hydroxylation : Oxidation or hydroxylation at the 4-position using OsO4 or KMnO4, often in acetone/water mixtures .

Critical Conditions for Yield Optimization:

  • Temperature Control : Fluorination and hydroxylation steps require precise thermal management to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while THF improves alkylation reactivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential for isolating high-purity product .

Table 1: Synthetic Route Overview

StepReaction TypeKey Reagents/ConditionsYield Optimization Tips
1Alkylationtert-butyl bromoacetate, NaH, THFUse fresh base to avoid hydrolysis
2FluorinationSelectfluor®, DMF, 60°CAnhydrous conditions, slow addition
3HydroxylationOsO4, NMO, acetone/H2OMonitor reaction via TLC
4PurificationColumn chromatography (hexane/EtOAc)Pre-purify intermediates

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:
Contradictions often arise from variations in:

  • Stereochemical Purity : Enantiomeric impurities (e.g., R vs. S configurations) significantly alter biological activity. Use chiral HPLC or SFC to verify enantiomeric excess (EE) .
  • Sample Stability : The hydroxyl group may degrade under acidic/oxidative conditions. Conduct stability studies (e.g., pH 3–9 buffers, 25–40°C) and characterize degradation products via LC-MS .
  • Assay Variability : Standardize biological assays (e.g., receptor binding IC50) using reference compounds and validate with orthogonal methods (SPR vs. fluorescence polarization) .

Data Contradiction Analysis Workflow:

Replicate Studies : Confirm activity in independent labs with shared batches.

Structural Verification : Perform X-ray crystallography to confirm configuration (e.g., chair vs. boat piperidine conformation) .

Meta-Analysis : Compare datasets using statistical tools (e.g., PCA) to identify outliers linked to synthesis or assay conditions .

Q. Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify hydroxyl (δ 1.5–2.5 ppm, broad) and piperidine protons (δ 3.0–4.0 ppm) .
    • ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -70 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O—H⋯O interactions along the a-axis) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ calc. for C11H18F3NO3: 294.1218) .

Table 2: Key Spectroscopic Data

TechniqueCritical Peaks/ObservationsUtility
¹H NMRδ 4.2 (piperidine CH2), δ 1.4 (t-Bu)Confirms substituent positions
¹³C NMRδ 80.5 (carbamate C=O), δ 122.5 (CF3)Validates carbonyl and CF3 groups
XRDO—H⋯O hydrogen bonds (2.8 Å)Maps intermolecular interactions

Q. Advanced: What strategies are recommended for addressing stereochemical challenges in the synthesis of enantiomerically pure forms?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea) for hydroxylation/fluorination steps to enhance enantioselectivity .
  • Dynamic Resolution : Exploit crystallization-induced diastereomer separation (e.g., tartaric acid derivatives) during purification .
  • Computational Screening : Apply DFT calculations (Gaussian 16) to predict favorable transition states for stereocenter formation .

Case Study : In crystallographic studies, spontaneous resolution during crystal growth was observed for a related compound, yielding enantiopure crystals via controlled nucleation .

Q. Basic: How should researchers handle and store this compound to ensure stability during experimental procedures?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (Ar/N2) in amber vials to prevent hydrolysis/oxidation .
  • Handling Precautions : Use anhydrous solvents (e.g., dried THF) during reactions to avoid side reactions with the hydroxyl group .
  • Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. Advanced: How can computational modeling be integrated with experimental data to predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) and validate with SPR binding assays .
  • Reactivity Prediction : Apply DFT (B3LYP/6-31G*) to model fluorination/hydroxylation transition states and compare with experimental kinetics .
  • Crystal Structure Validation : Refine XRD data using SHELXL (e.g., anisotropic displacement parameters for CF3 groups) .

Table 3: Computational-Experimental Integration

Computational ToolApplicationExperimental Validation
AutoDock VinaBinding affinity predictionSPR or ITC binding assays
Gaussian 16Transition state energy calculationKinetic isotope effect studies
SHELXLXRD refinementHydrogen bonding validation

Propiedades

IUPAC Name

tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFMYKZUSRNURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.